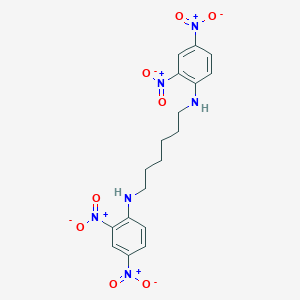
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood. However, it has been proposed that 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase CK2, which play important roles in cell growth and proliferation. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemische Und Physiologische Effekte
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of viruses, such as hepatitis C virus. In addition, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to modulate the activity of certain enzymes, such as topoisomerase II and protein kinase CK2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its poor solubility, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. One area of research is the development of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, which can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of new synthesis methods for 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can improve its purity and yield, making it more accessible for research purposes. Finally, the study of the structure-activity relationship of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can provide valuable information for the design of more potent and selective compounds.
Synthesemethoden
The synthesis of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol involves the reaction of 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. The purity and yield of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can be improved through various purification methods, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit anti-inflammatory and anti-viral activities. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of viruses, such as hepatitis C virus.
Eigenschaften
CAS-Nummer |
98792-63-3 |
|---|---|
Produktname |
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol |
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
4-amino-2-(1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
InChI-Schlüssel |
XTZXUCFNTLTPEB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)
